N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromen-4-one core substituted with chlorine atoms at positions 6 and 3 (on the pendant phenyl ring). Chromen-4-one derivatives are known for diverse pharmacological applications, including anticancer and anti-inflammatory properties, while furan carboxamides are often explored for their metabolic stability and ligand-binding capabilities .
Properties
IUPAC Name |
N-[6-chloro-3-(3-chlorophenyl)-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4/c21-12-4-1-3-11(9-12)17-18(24)14-10-13(22)6-7-15(14)27-20(17)23-19(25)16-5-2-8-26-16/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYZAUYPTMDXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound's structure is characterized by a chromene backbone with various substituents that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 423.85 g/mol. Its structural features suggest potential interactions with various biological targets.
Antioxidant Activity
Recent studies have demonstrated that derivatives of chromene exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown considerable free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. A study reported an IC50 value of approximately 30 µM for the inhibition of nitric oxide production in macrophages, suggesting moderate efficacy compared to standard anti-inflammatory agents like aspirin .
Neuroprotective Properties
This compound has also been investigated for neuroprotective effects. It was found to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 0.08 µM, significantly outperforming traditional AChE inhibitors .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
- Antioxidant Mechanism : The presence of hydroxyl groups in the chromene structure contributes to its ability to donate electrons and neutralize free radicals.
- Anti-inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to reduced expression of inflammatory mediators.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study involving transgenic mouse models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed a significant improvement in memory retention compared to untreated controls .
Case Study 2: In Vivo Anti-inflammatory Activity
In a rat model of induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to a control group treated with saline. The anti-inflammatory effect was comparable to that observed with indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID) .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous furan-2-carboxamide derivatives, focusing on structural variations, synthesis strategies, and functional properties.
Structural Analogues and Core Heterocycles
Key Observations :
- Core Heterocycle : The chromen-4-one core in the target compound distinguishes it from benzene (), pyran-2-one (), and pyridine () analogues. Chromen-4-one’s fused benzopyran system enhances π-conjugation and may influence binding to biological targets compared to simpler aromatic cores.
- Substituent Effects : The dual chlorine atoms in the target compound likely increase lipophilicity and electron-withdrawing effects compared to methoxy () or bromine () substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
